2,3-bis(4-fluorophenyl)-6-methylquinoxaline
Overview
Description
2,3-bis(4-fluorophenyl)-6-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-bis(4-fluorophenyl)-6-methylquinoxaline typically involves the condensation of 4-fluoroaniline with 1,2-diketones. One efficient method includes the reaction of 4-fluoroaniline with 1,2-diketone in the presence of a catalyst such as titanium silicate (TS-1) in methanol at room temperature . This method is scalable and the catalyst is recyclable, making it suitable for industrial production.
Industrial Production Methods: For industrial production, the reaction can be carried out in large-scale reactors with continuous stirring and temperature control to ensure high yield and purity. The use of recyclable catalysts and solvent recovery systems can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-bis(4-fluorophenyl)-6-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
2,3-bis(4-fluorophenyl)-6-methylquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of organic semiconductors, dyes, and electroluminescent materials
Mechanism of Action
The mechanism of action of 2,3-bis(4-fluorophenyl)-6-methylquinoxaline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinase activity, leading to the suppression of cancer cell proliferation . The presence of fluorine atoms enhances its binding affinity to biological targets, increasing its efficacy.
Comparison with Similar Compounds
- 2,3-bis(4-fluorophenyl)quinoxaline
- 6-methylquinoxaline
- 4-fluorophenylquinoxaline
Comparison: 2,3-bis(4-fluorophenyl)-6-methylquinoxaline is unique due to the presence of both fluorine atoms and a methyl group, which enhance its chemical stability and biological activity. Compared to other quinoxaline derivatives, it exhibits higher potency and selectivity in biological assays, making it a valuable compound for research and development .
Properties
IUPAC Name |
2,3-bis(4-fluorophenyl)-6-methylquinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N2/c1-13-2-11-18-19(12-13)25-21(15-5-9-17(23)10-6-15)20(24-18)14-3-7-16(22)8-4-14/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSBQYYWUDDTES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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